molecular formula C7H5F2NO3 B1311758 1,3-Difluoro-5-methoxy-2-nitrobenzene CAS No. 66684-62-6

1,3-Difluoro-5-methoxy-2-nitrobenzene

Cat. No.: B1311758
CAS No.: 66684-62-6
M. Wt: 189.12 g/mol
InChI Key: YNHSGDUOWUPKKQ-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Scientific Research Applications

1,3-Difluoro-5-methoxy-2-nitrobenzene has several applications in scientific research:

Safety and Hazards

The safety information for “1,3-Difluoro-5-methoxy-2-nitrobenzene” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,3-difluoro-5-methoxybenzene. The nitration reaction typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group into the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

    Carboxylic Acids or Aldehydes: From the oxidation of the methoxy group.

Mechanism of Action

The mechanism of action of 1,3-difluoro-5-methoxy-2-nitrobenzene involves its interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxy) groups on the benzene ring allows for versatile chemical transformations and interactions .

Properties

IUPAC Name

1,3-difluoro-5-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHSGDUOWUPKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434114
Record name 1,3-Difluoro-5-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-62-6
Record name 1,3-Difluoro-5-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-5-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitro-3,5-difluorophenol (D10) (440 mg, 2.5 mmol), potassium carbonate (600 mg, 4.6 mmol), iodomethane (1 ml), and dimethylformamide (5 ml) stirred overnight at room temperature then ethyl acetate and water added and the solution washed with water then dried over MgSO4, filtered and evaporated to yield the title compound, pale brown oil, 370 mg.
Quantity
440 mg
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reactant
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600 mg
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1 mL
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reactant
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5 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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